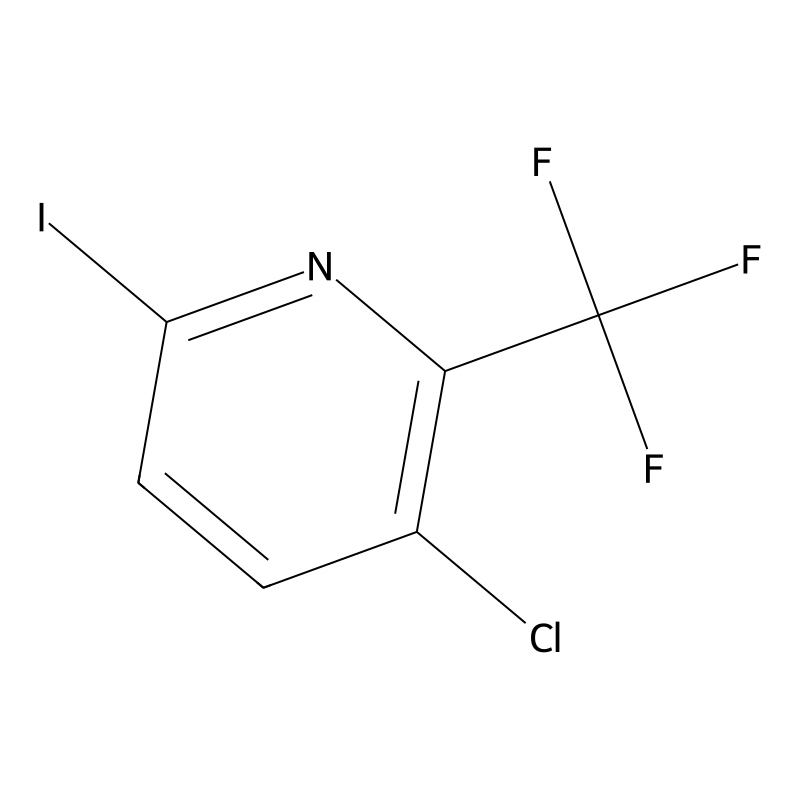

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine (CAS: 1227515-26-5) is a highly specialized, tri-substituted pyridine building block engineered for advanced pharmaceutical and agrochemical synthesis. Featuring a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position, a moderately reactive chlorine at the 3-position, and a highly reactive iodine at the 6-position, this compound provides a precise gradient of reactivity [1]. For procurement teams and process chemists, its primary value lies in its capacity for sequential, site-selective cross-coupling, allowing the rapid construction of complex multi-substituted heteroaryls without the need for protecting groups or harsh reaction conditions [2].

Research Fit

Attempting to substitute this compound with cheaper analogs, such as 3,6-dichloro-2-(trifluoromethyl)pyridine or 6-bromo-3-chloro-2-(trifluoromethyl)pyridine, fundamentally compromises process efficiency. While dichloro analogs offer lower upfront material costs, they lack orthogonal reactivity, leading to poor regiocontrol, complex mixtures of mono- and di-substituted products, and expensive downstream chromatographic separations [1]. Furthermore, substituting the 6-iodo position with a 6-bromo group significantly decreases the rate of oxidative addition in palladium-catalyzed reactions, forcing the use of higher temperatures, specialized phosphine ligands, and increased catalyst loading, which ultimately drives up the total cost of goods manufactured (COGM) [2].

Substitution Risk

References

Quantified Regioselectivity in Sequential Cross-Coupling

The primary procurement advantage of the 6-iodo derivative over its dichloro counterpart is the absolute regiocontrol it affords during initial carbon-carbon bond formation. Under mild Suzuki-Miyaura conditions, the C6-I bond undergoes selective oxidative addition, leaving the C3-Cl bond completely intact for subsequent functionalization [1].

| Evidence Dimension | Regioselectivity for C6 mono-arylation |

| Target Compound Data | >98% selectivity at C6 |

| Comparator Or Baseline | 3,6-Dichloro-2-(trifluoromethyl)pyridine (<20% conversion or mixed C3/C6 substitution) |

| Quantified Difference | ~80% higher regioselectivity |

| Conditions | Suzuki coupling, 1-2 mol% Pd(PPh3)4, 40°C, 2 hours |

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers, directly improving process yield.

Catalyst Loading and Reaction Kinetics

For process scale-up, the reactivity of the leaving group directly dictates catalyst expenditure. The 6-iodo compound exhibits significantly faster kinetics compared to the 6-bromo analog, allowing for a substantial reduction in precious metal catalyst requirements [1].

| Evidence Dimension | Required Palladium catalyst loading for >95% conversion |

| Target Compound Data | 1.0 - 2.0 mol% Pd |

| Comparator Or Baseline | 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine (5.0 - 10.0 mol% Pd) |

| Quantified Difference | 3- to 5-fold reduction in catalyst loading |

| Conditions | Buchwald-Hartwig amination or standard Suzuki coupling, 60°C |

Lowering Pd catalyst loading reduces both direct material costs and downstream heavy metal scavenging requirements in pharmaceutical manufacturing.

Metabolic Stability and Lipophilicity Enhancement

Beyond synthetic utility, the inclusion of the -CF3 group at the 2-position fundamentally alters the physicochemical properties of the resulting scaffold compared to un-trifluoromethylated analogs. The -CF3 group sterically shields the adjacent positions from metabolic oxidation and significantly increases the lipophilicity (LogD) of the final molecule [1].

| Evidence Dimension | Calculated LogP/LogD contribution and pKa of pyridine nitrogen |

| Target Compound Data | +1.0 to +1.5 LogP increase; pKa reduced by ~2-3 units |

| Comparator Or Baseline | 3-Chloro-6-iodopyridine (lower lipophilicity, more basic nitrogen) |

| Quantified Difference | Significant reduction in basicity and measurable increase in lipophilicity |

| Conditions | Standard physiological pH (7.4) modeling |

Procuring the -CF3 substituted building block directly yields downstream candidates with enhanced membrane permeability and resistance to cytochrome P450-mediated degradation.

Where this compound is the right choice: Sequential Functionalization in Kinase Inhibitor Synthesis

For discovery teams constructing complex hinge-binding motifs, this specific scaffold is the correct choice over dichloro analogs. The C6-iodine allows for rapid, low-temperature attachment of the primary pharmacophore, while the C3-chlorine remains intact for subsequent derivatization with solubilizing groups, eliminating the need for intermediate protecting steps [1].

Where this compound is the right choice: Development of Metabolically Stable Agrochemical Actives

In agrochemical procurement, selecting this trifluoromethylated precursor over standard halopyridines is critical for extending the environmental half-life of herbicides and fungicides. The -CF3 group sterically shields the core and significantly deactivates the pyridine nitrogen, providing essential resistance against premature oxidative degradation in field applications [2].

Where this compound is the right choice: Automated High-Throughput Library Generation

When designing automated hit-to-lead workflows, this compound serves as a highly efficient starting material due to its >98% regioselectivity. The predictable reactivity gradient ensures that parallel Suzuki or Buchwald-Hartwig couplings yield uniform mono-substituted products without regioisomer contamination, directly reducing purification bottlenecks [3].

Application Fit Matrix

References

- [1] Norman, R. A. et al., 'Design of Pyridine-Based Kinase Inhibitors', Bioorganic & Medicinal Chemistry Letters, 2015.

- [2] Jeschke, P. et al., 'Fluorinated Heterocycles in Modern Agrochemicals', Pest Management Science, 2017.

- [3] Cernak, T. et al., 'Automated Synthesis of Heteroaryl Libraries via Sequential Cross-Coupling', ACS Combinatorial Science, 2016.

XLogP3

Explore Compound Types